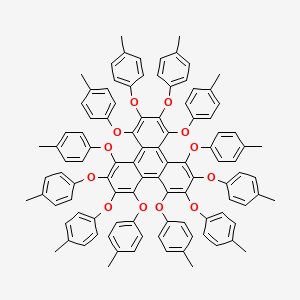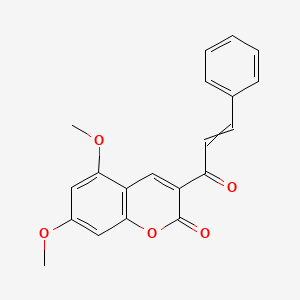
5,7-Dimethoxy-3-(3-phenylacryloyl)-2H-1-benzopyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-Dimethoxy-3-(3-phenylacryloyl)-2H-1-benzopyran-2-one is a synthetic organic compound that belongs to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. This compound is characterized by its benzopyran structure, which is a common feature in many naturally occurring flavonoids.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethoxy-3-(3-phenylacryloyl)-2H-1-benzopyran-2-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 5,7-dimethoxy-2H-1-benzopyran-2-one with cinnamoyl chloride in the presence of a base such as pyridine. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5,7-Dimethoxy-3-(3-phenylacryloyl)-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced flavonoid derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, leading to the formation of hydroxylated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Sodium hydroxide (NaOH), methanol (MeOH)
Major Products Formed
Oxidation: Quinones
Reduction: Reduced flavonoid derivatives
Substitution: Hydroxylated derivatives
Applications De Recherche Scientifique
5,7-Dimethoxy-3-(3-phenylacryloyl)-2H-1-benzopyran-2-one has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex flavonoid derivatives.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and cardiovascular disorders.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mécanisme D'action
The mechanism of action of 5,7-Dimethoxy-3-(3-phenylacryloyl)-2H-1-benzopyran-2-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
Antimicrobial Activity: The compound disrupts microbial cell membranes and inhibits the growth of bacteria and fungi.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,7-Dimethoxyflavone: Similar structure but lacks the phenylacryloyl group.
3-Phenylcoumarin: Contains the phenyl group but lacks the methoxy groups at positions 5 and 7.
7-Methoxyflavone: Similar structure but only has one methoxy group at position 7.
Uniqueness
5,7-Dimethoxy-3-(3-phenylacryloyl)-2H-1-benzopyran-2-one is unique due to the presence of both methoxy groups and the phenylacryloyl moiety, which contribute to its distinct chemical and biological properties. This combination enhances its potential as a multifunctional compound with diverse applications in scientific research and industry.
Propriétés
Numéro CAS |
143150-67-8 |
|---|---|
Formule moléculaire |
C20H16O5 |
Poids moléculaire |
336.3 g/mol |
Nom IUPAC |
5,7-dimethoxy-3-(3-phenylprop-2-enoyl)chromen-2-one |
InChI |
InChI=1S/C20H16O5/c1-23-14-10-18(24-2)16-12-15(20(22)25-19(16)11-14)17(21)9-8-13-6-4-3-5-7-13/h3-12H,1-2H3 |
Clé InChI |
PBVCBMBDJWWQPF-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C(C(=O)O2)C(=O)C=CC3=CC=CC=C3)C(=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2Z)-1-ethyl-2-[[(3Z)-3-[(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)methylidene]-2,5,5-trimethylcyclohexen-1-yl]methylidene]benzo[e][1,3]benzothiazole;4-methylbenzenesulfonate](/img/structure/B12562651.png)

![Thiazolo[5,4-g]quinazolin-8-amine, N-(3-bromophenyl)-](/img/structure/B12562660.png)
![4-[Bis(4-hydroxy-2,3,5-trimethylphenyl)methyl]benzene-1,2-diol](/img/structure/B12562663.png)
![4-(3,8-Diphenyl-4,5-dihydro-2H-benzo[g]indazol-2-yl)aniline](/img/structure/B12562664.png)
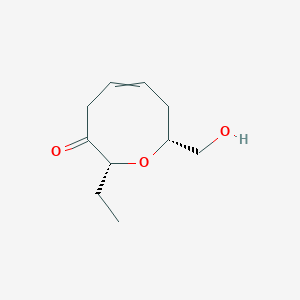
![Benzene, [3-(phenylmethoxy)-1-propynyl]-](/img/structure/B12562673.png)
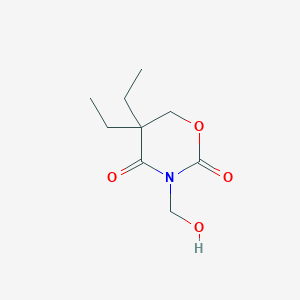
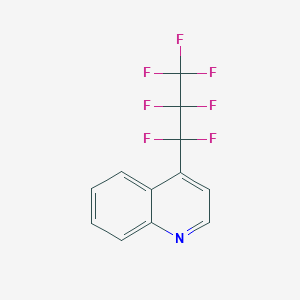

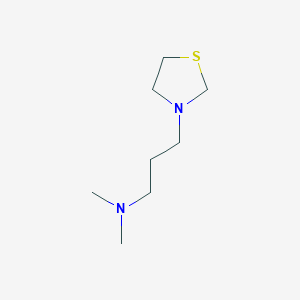

![Oxirane, 2-[difluoro(methylthio)methyl]-2-phenyl-](/img/structure/B12562701.png)
